1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine” is a complex organic molecule that features a combination of pyrazole, piperazine, and tetrahydropyran moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the piperazine ring, and the tetrahydropyran ring, followed by their coupling. Typical reaction conditions might include:
Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.
Formation of Piperazine Ring: Nucleophilic substitution reactions.
Formation of Tetrahydropyran Ring: Cyclization of diols or epoxides with alcohols.
Industrial Production Methods
Industrial production would require optimization of these steps for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine: Unique due to its specific combination of functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Other Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole, piperazine, and tetrahydropyran moieties, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-25-21(17-20(24-25)18-7-8-18)26-11-13-27(14-12-26)22(28)23(9-15-29-16-10-23)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGFJKQGSVTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.